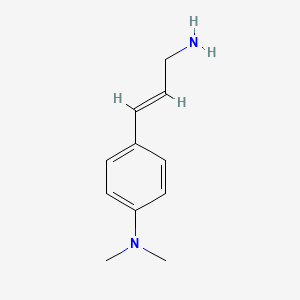
4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an amino group attached to a prop-1-en-1-yl chain, which is further connected to a dimethylaniline moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a suitable alkene precursor under specific conditions. One common method is the catalytic hydrogenation of N,N-dimethylaniline with 3-aminoprop-1-en-1-yl chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in bioimaging applications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Aminoprop-1-en-1-yl)benzonitrile
- 4-(3-Aminoprop-1-en-1-yl)-2-chlorophenol
- 4-(3-Aminoprop-1-en-1-yl)-2-fluorophenol
Uniqueness
4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline stands out due to its unique combination of aniline and prop-1-en-1-yl moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
4-[(E)-3-aminoprop-1-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H16N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h3-8H,9,12H2,1-2H3/b4-3+ |
Clé InChI |
MZJSWIGPHKFUEY-ONEGZZNKSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/CN |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


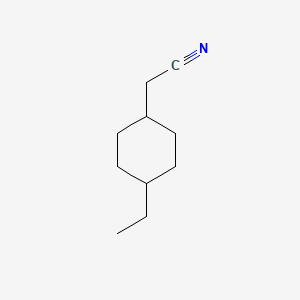



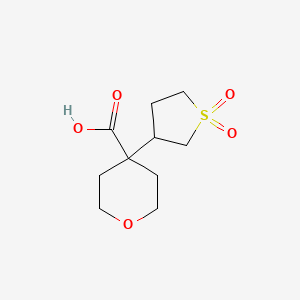
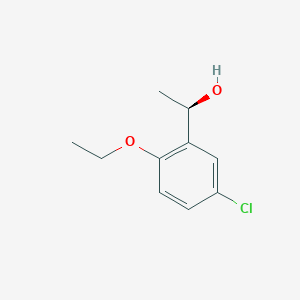

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)
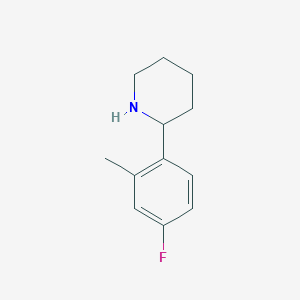
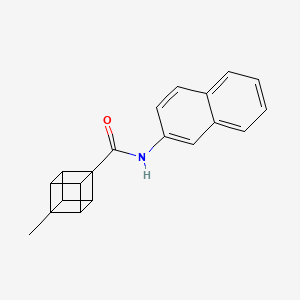
![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)

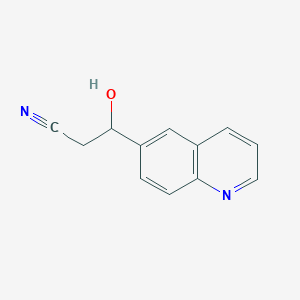
![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)
